An In-depth Technical Guide to (1R,2S)-Fmoc-Achc: A Non-Proteinogenic Amino Acid for Peptide Design
An In-depth Technical Guide to (1R,2S)-Fmoc-Achc: A Non-Proteinogenic Amino Acid for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] Among the vast arsenal of available NPAAs, (1R,2S)-Fmoc-Achc, the N-fluorenylmethyloxycarbonyl protected form of (1R,2S)-2-aminocyclohexanecarboxylic acid, stands out as a valuable building block for introducing conformational constraints and enhancing the pharmacological properties of synthetic peptides.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (1R,2S)-Fmoc-Achc, offering insights for its effective utilization in peptide research and drug design.
Chemical Properties and Structure
(1R,2S)-Fmoc-Achc is a derivative of a cyclic β-amino acid, characterized by a cyclohexane ring that restricts the conformational freedom of the peptide backbone. The "cis" stereochemistry of the amino and carboxyl groups on the cyclohexane ring, denoted by the (1R,2S) configuration, pre-organizes the local peptide structure in a distinct manner compared to its "trans" counterpart.[4] The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8]
| Property | Value |
| Chemical Name | (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid |
| Synonyms | (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid, Fmoc-cis-Achc-OH |
| CAS Number | 312965-06-3[9] |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C |
Synthesis of (1R,2S)-Fmoc-Achc
The synthesis of (1R,2S)-Fmoc-Achc involves two key stages: the enantioselective synthesis of the core amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.
Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
Several enantioselective routes to cis-2-aminocyclohexanecarboxylic acid have been reported. One common approach involves the asymmetric reduction of a suitable precursor, followed by functional group manipulations. For instance, an asymmetric hydrogenation of an enamine precursor or a chiral auxiliary-mediated reaction can be employed to establish the desired stereochemistry.
A representative synthetic workflow for obtaining the precursor amino acid is depicted below.
Caption: Synthetic overview for (1R,2S)-2-aminocyclohexanecarboxylic acid.
Fmoc Protection
Once the chiral amino acid is obtained, the amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with a Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.
Experimental Protocol: Fmoc Protection of (1R,2S)-2-Aminocyclohexanecarboxylic Acid
-
Dissolve (1R,2S)-2-aminocyclohexanecarboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium carbonate or triethylamine, to deprotonate the amino group.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (1R,2S)-Fmoc-Achc.
Caption: Fmoc protection of the precursor amino acid.
Spectroscopic Characterization
The structure and purity of (1R,2S)-Fmoc-Achc are confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the CH-O-CO group of the Fmoc moiety (~4.2-4.5 ppm), and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexyl protons provide information about their stereochemistry.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the cyclohexane ring.[10][11][12][13][14][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching of the fluorenyl group.[16][17][18][19]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of (1R,2S)-Fmoc-Achc, confirming its identity.[20][21][22]
Application in Solid-Phase Peptide Synthesis (SPPS)
(1R,2S)-Fmoc-Achc is a valuable building block in Fmoc-based SPPS for the synthesis of modified peptides.[6][7][8] Its incorporation introduces a rigid constraint into the peptide backbone, which can be exploited to modulate the peptide's conformation, stability, and biological activity.
Experimental Protocol: Incorporation of (1R,2S)-Fmoc-Achc into a Peptide Sequence
-
Resin Swelling: Swell the desired solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[23]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin by treating with a 20% solution of piperidine in DMF.[23]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling: a. Pre-activate (1R,2S)-Fmoc-Achc (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF.[24] b. Add the activated amino acid solution to the resin. c. Add a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction. d. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours, but may require longer for hindered amino acids like Achc). Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
Caption: Workflow for incorporating (1R,2S)-Fmoc-Achc in SPPS.
Structural and Biological Implications
The incorporation of (1R,2S)-Achc has profound effects on the secondary structure of peptides. Due to the cis-relationship of the substituents on the cyclohexane ring, it can induce specific turn or extended conformations.[4][5][25] This contrasts with the trans-isomer, which is known to promote helical structures.[26] The conformational constraint imposed by (1R,2S)-Achc can lead to:
-
Enhanced Proteolytic Stability: The rigid structure can sterically hinder the access of proteases, thereby increasing the peptide's half-life in biological systems.[1]
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.
-
Modulation of Bioactivity: The specific three-dimensional arrangement of pharmacophoric groups induced by (1R,2S)-Achc can lead to novel or improved biological activities.[27][28]
For example, the introduction of (1R,2S)-Achc into cyclic peptides has been shown to influence their conformational properties and potential as mimetics of protein secondary structures.[5][25]
Conclusion
(1R,2S)-Fmoc-Achc is a versatile and powerful tool for peptide chemists and drug developers. Its unique stereochemistry and rigid cyclic structure offer a means to precisely control the conformation of synthetic peptides, leading to enhanced stability, improved biological activity, and novel therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and incorporation into peptides is crucial for harnessing its full potential in the design of next-generation peptide-based drugs.
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